
Dimethyl 3,3-dicyanoheptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,3-dicyanoheptanedioate is an organic compound with the molecular formula C11H12N2O4 It is a derivative of heptanedioic acid, featuring two cyano groups and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3,3-dicyanoheptanedioate can be synthesized through a multi-step process. One common method involves the reaction of malononitrile with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,3-dicyanoheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Heptanedioic acid derivatives.
Reduction: Aminoheptanedioate derivatives.
Substitution: Various substituted heptanedioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 3,3-dicyanoheptanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl 3,3-dicyanoheptanedioate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. The cyano groups can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 3,3-diacetylpentanedioate
- Dimethyl 3-hydroxy-3-methylpentane-1,5-dioate
- 2,5-Dimethyl-3-furoic acid
Uniqueness
Dimethyl 3,3-dicyanoheptanedioate is unique due to the presence of both cyano and ester groups, which provide a versatile platform for various chemical transformations. This dual functionality distinguishes it from other similar compounds that may only contain one type of functional group.
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
dimethyl 3,3-dicyanoheptanedioate |
InChI |
InChI=1S/C11H14N2O4/c1-16-9(14)4-3-5-11(7-12,8-13)6-10(15)17-2/h3-6H2,1-2H3 |
Clave InChI |
BHGSJZUBQJXCMH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC(CC(=O)OC)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


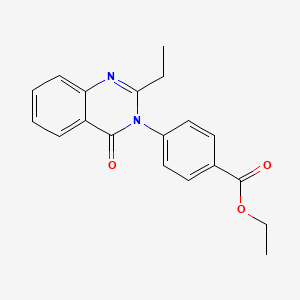
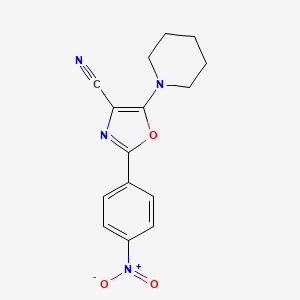
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
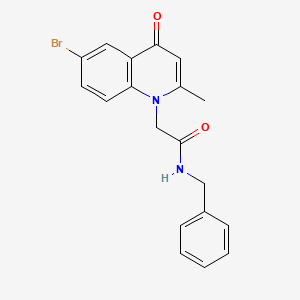
![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14157960.png)
![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)
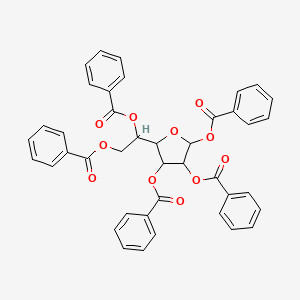
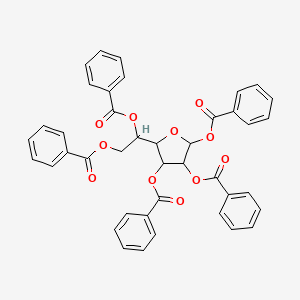
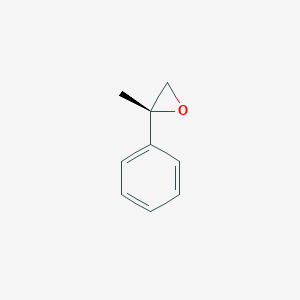
![6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B14157987.png)
![1-Benzyl-5-[(2-hydroxyethylamino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14157988.png)
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
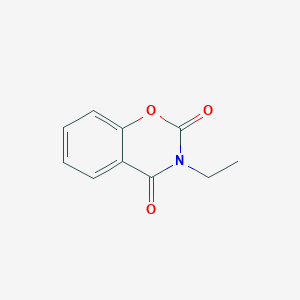
![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
